molecular formula C26H24NOP B12893149 (4'-(Dimethylamino)-[1,1'-biphenyl]-4-yl)diphenylphosphine oxide

(4'-(Dimethylamino)-[1,1'-biphenyl]-4-yl)diphenylphosphine oxide

Cat. No.: B12893149
M. Wt: 397.4 g/mol
InChI Key: VGVIODHYIQASRH-UHFFFAOYSA-N
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Description

(4’-(Dimethylamino)-[1,1’-biphenyl]-4-yl)diphenylphosphine oxide is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is known for its unique structural properties, which include a biphenyl core substituted with a dimethylamino group and a diphenylphosphine oxide moiety. The presence of these functional groups imparts distinct chemical reactivity and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4’-(Dimethylamino)-[1,1’-biphenyl]-4-yl)diphenylphosphine oxide typically involves the reaction of 4-(dimethylamino)phenyldiphenylphosphine with an oxidizing agent. One common method includes the use of hydrogen peroxide or other peroxides under controlled conditions to achieve the oxidation of the phosphine to the phosphine oxide . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4’-(Dimethylamino)-[1,1’-biphenyl]-4-yl)diphenylphosphine oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form higher oxidation state products.

    Reduction: It can be reduced back to the corresponding phosphine under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

The major products formed from these reactions include various substituted biphenyl derivatives and phosphine oxides, depending on the specific reagents and conditions used .

Scientific Research Applications

(4’-(Dimethylamino)-[1,1’-biphenyl]-4-yl)diphenylphosphine oxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (4’-(Dimethylamino)-[1,1’-biphenyl]-4-yl)diphenylphosphine oxide exerts its effects is primarily through its ability to coordinate with metal centers and participate in catalytic cycles. The dimethylamino group can donate electron density, while the phosphine oxide can act as a strong ligand, stabilizing various metal complexes. This dual functionality makes it a versatile compound in catalysis and material science .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Dimethylamino)phenyldiphenylphosphine
  • Diphenylphosphine oxide
  • 1-(4-(Dimethylamino)phenyl)-2,3-bis(diphenylphosphoryl)propan-1-one

Uniqueness

Compared to similar compounds, (4’-(Dimethylamino)-[1,1’-biphenyl]-4-yl)diphenylphosphine oxide stands out due to its unique combination of a biphenyl core and the presence of both dimethylamino and diphenylphosphine oxide groups. This structural arrangement provides enhanced stability and reactivity, making it particularly useful in applications requiring robust and versatile ligands .

Properties

Molecular Formula

C26H24NOP

Molecular Weight

397.4 g/mol

IUPAC Name

4-(4-diphenylphosphorylphenyl)-N,N-dimethylaniline

InChI

InChI=1S/C26H24NOP/c1-27(2)23-17-13-21(14-18-23)22-15-19-26(20-16-22)29(28,24-9-5-3-6-10-24)25-11-7-4-8-12-25/h3-20H,1-2H3

InChI Key

VGVIODHYIQASRH-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=CC=C(C=C2)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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